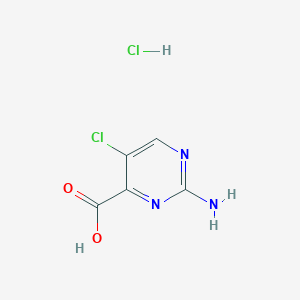

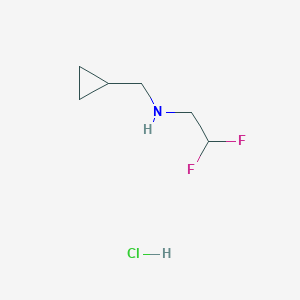

![molecular formula C8H5BrN2O B1376156 9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1198413-08-9](/img/structure/B1376156.png)

9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one

Descripción general

Descripción

4H-Pyrido[1,2-a]pyrimidin-4-one and its derivatives are highly bioactive and multipurpose heterocyclic motifs. They have applications in drugs, natural products, agrochemicals, material science, and organic synthesis .

Synthesis Analysis

Various routes exist to synthesize 4H-Pyrido[1,2-a]pyrimidin-4-one derivatives. These include cross-coupling, C-H functionalization through arylation, alkenylation, sulfenylation, selenylation, phosphonation, etc . An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields .Molecular Structure Analysis

The basic core structure of heterocycles has become indispensable tools that have continually increased the importance in the pharmaceutical industry for the synthesis of various useful heterocyclic molecules and their derivatives .Chemical Reactions Analysis

The C-H functionalization of the basic core structure of heterocycles is a key reaction in the synthesis of 4H-Pyrido[1,2-a]pyrimidin-4-one derivatives . A metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been developed to synthesize diversely orchestrated 3-ArS/ArSe derivatives .Physical and Chemical Properties Analysis

The IUPAC name for this compound is 9-bromo-4H-pyrido[1,2-a]pyrimidin-4-one .Aplicaciones Científicas De Investigación

Tautomerism and Stereochemistry

Research on derivatives of 9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one, specifically 9-phenylaminotetrahydro-4H-pyrido[1,2-a]pyrimidin-4-ones, has shown that these compounds exhibit imine-enamine tautomerism. This tautomerism is influenced by the solvent polarity and the electron-withdrawing effect of substituents, with the enamine form stabilizing in more polar solvents and with stronger electron-withdrawing substituents (Breining et al., 1985).

Reactions with Sodium Azide

In a study on the reaction of 9-Bromo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-ones with sodium azide, it was found that this interaction results in the formation of 9-amino-6,7-dihydro analogues. The suggested mechanism involves a tricyclic tetrazine intermediate, indicating a complex reaction pathway (Bitter et al., 1985).

Synthesis of Derivatives

Research has been conducted on the synthesis of various derivatives of 9-Hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. These derivatives were synthesized through reactions involving different compounds like 2-amino-3-(o-bromobenzyloxy)pyridine and ethyl acetoacetate, demonstrating the compound's versatility in chemical synthesis (Yale & Sheehan, 1973).

Quinazolin-4(3H)-ones Synthesis

The compound has also been used in the synthesis of quinazolin-4(3H)-ones, highlighting its utility in the formation of pharmacologically relevant structures. This process involves a series of reactions including amidine arylation and demethylation, showcasing the chemical flexibility of this compound (Li et al., 2013).

Autoxidation Studies

A study on the autoxidation of 9-phenylaminotetrahydro-4H-pyrido[1,2-a]pyrimidin-4-ones revealed insights into the oxidation processes of these compounds, suggesting a free-radical chain process involving ground-state triplet oxygen. This research contributes to the understanding of the oxidative behavior of nitrogen-containing heterocycles (Breining et al., 1985).

Halogenation and Synthesis

Halogenated derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one have been synthesized, demonstrating the compound's amenability to halogenation reactions and further chemical modifications. This study expanded the scope of potential derivatives and their applications (Molnár et al., 2009).

Antiallergic Activity

A series of 9-hydrazono-4H-pyrido[1,2-a]pyrimidin-4-ones, derived from this compound, were prepared and evaluated for antiallergic activity, indicating potential pharmacological applications of the compound (Hermecz et al., 1983).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

9-bromopyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-6-2-1-5-11-7(12)3-4-10-8(6)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZILTAAWFDDTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=O)C=CN=C2C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate](/img/structure/B1376076.png)

![4-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B1376078.png)

![N-{2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide](/img/structure/B1376085.png)

![4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one](/img/structure/B1376088.png)

![4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B1376093.png)

![3-[(3,5-Dimethoxyphenyl)methyl]azetidine hydrochloride](/img/structure/B1376095.png)